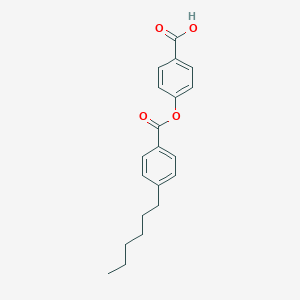

3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

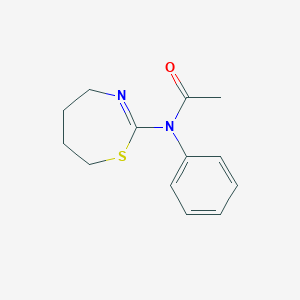

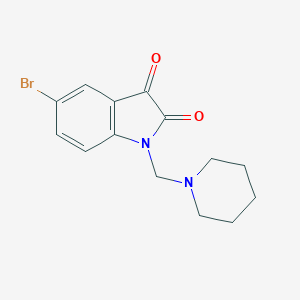

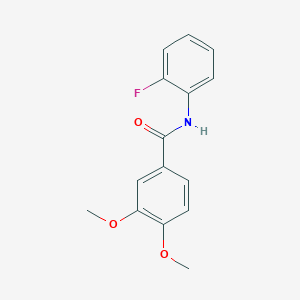

“3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C15H14N2O . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers and Sigma-Aldrich does not collect analytical data for this product .

Aplicaciones Científicas De Investigación

Material Science Applications

- Polyoxymethylene Dimethyl Ethers Synthesis : The compound has potential applications in the synthesis of oxygenated fuels like polyoxymethylene dimethyl ethers (OME), which are used in diesel engines to reduce hazardous exhaust gas emissions. Microwave-assisted synthesis techniques, including those applicable to benzoxazole derivatives, show promise for simplifying existing processes, indicating a role for similar compounds in material science and fuel technology (Baranowski, Bahmanpour, & Kröcher, 2017).

Pharmaceutical Applications

- Benzoxazinoids in Plant Defence and Pharmaceuticals : Benzoxazinoids, which share a structural resemblance with the compound , are notable for their role in plant defense and potential antimicrobial properties. This sets a precedent for the exploration of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline derivatives in pharmaceuticals, particularly as scaffolds for designing antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Environmental Science Applications

- Remediation of Organic Pollutants : Enzymatic approaches using oxidoreductive enzymes, with the aid of redox mediators, have shown potential in degrading various organic pollutants. Given the structural similarity, derivatives of this compound could participate in similar enzymatic degradation processes, enhancing the efficiency of organic pollutant remediation in wastewater (Husain & Husain, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-6-10(2)14-13(7-9)17-15(18-14)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPIBINNNLSKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352200 |

Source

|

| Record name | 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

293737-69-6 |

Source

|

| Record name | 3-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)